molecular formula C15H17N3O B2700131 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 54069-37-3

2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B2700131
CAS No.: 54069-37-3
M. Wt: 255.321
InChI Key: SOWUPLLVQVMFKJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzylamine with benzylamine under specific conditions. One common method involves the use of molecular iodine as a catalyst, which facilitates the reaction under transition-metal-free, additive-free, and solvent-free conditions. The use of oxygen as a green oxidant makes this method economical and environmentally friendly .

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthase, thereby interfering with DNA biosynthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to the active site of the enzyme, preventing the formation of DNA and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit thymidylate synthase and exhibit antitumor activity sets it apart from other similar compounds.

Properties

IUPAC Name

2-(benzylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14-12-8-4-5-9-13(12)17-15(18-14)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUPLLVQVMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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